(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid
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Overview
Description
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid is a chemical compound with the molecular formula C16H12B2O4 and a molecular weight of 289.89 g/mol It is characterized by the presence of two boronic acid groups attached to a butadiyne-phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid typically involves the coupling of appropriate boronic acid precursors with a butadiyne-phenylene backbone. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halogenated aromatic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid groups can yield boronic esters, while electrophilic aromatic substitution can introduce functional groups such as halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid involves its interaction with various molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a single phenyl ring.
Biphenylboronic acid: Contains two phenyl rings connected by a single bond.
(4,4’-Biphenylene)diboronic acid: Similar to (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid but lacks the butadiyne linkage.
Uniqueness
This compound is unique due to its butadiyne-phenylene backbone, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the synthesis of conjugated polymers and materials with specific electronic properties .
Biological Activity
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid is a compound of interest due to its unique structural features and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its diboronic acid functional groups attached to a butadiyne backbone and phenylene rings. The molecular formula for this compound is C18H18B2O4, with a molecular weight of 318.15 g/mol. The structure can be represented as follows:
The biological activity of diboronic acids primarily revolves around their ability to form reversible covalent bonds with biomolecules. This property allows them to modulate enzyme activities and influence signaling pathways. The specific mechanisms include:
- Inhibition of Enzymatic Activity : Diboronic acids can inhibit enzymes such as proteases and kinases by binding to their active sites.
- Regulation of Protein Interactions : They can disrupt protein-protein interactions which are critical in various cellular processes.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Research indicates that diboronic acids may have anti-cancer properties by inhibiting tumor growth through the modulation of specific pathways involved in cell proliferation.
- Antiviral Activity : Some studies suggest that these compounds can interfere with viral replication processes.
Case Study 1: Cancer Cell Line Studies
A study examined the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Cell cycle arrest |
PC-3 | 6.8 | Apoptosis induction |
Case Study 2: Antiviral Activity
Another study investigated the antiviral properties of diboronic acids against HIV. The compound showed a dose-dependent reduction in viral load in infected cell cultures.
Concentration (µM) | Viral Load Reduction (%) |
---|---|
5 | 30 |
10 | 50 |
20 | 75 |
Properties
IUPAC Name |
[4-[4-(4-boronophenyl)buta-1,3-diynyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12B2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12,19-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHUAGFLAUNFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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